![molecular formula C9H12N2O3 B1335193 2-[(2-Methoxyethyl)amino]nicotinic acid CAS No. 460363-33-1](/img/structure/B1335193.png)
2-[(2-Methoxyethyl)amino]nicotinic acid
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Overview
Description
2-[(2-Methoxyethyl)amino]nicotinic acid is an organic compound with the molecular formula C₉H₁₂N₂O₃ It is a derivative of nicotinic acid, where the amino group is substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-[(2-Methoxyethyl)amino]nicotinic acid may act as partial agonists at nicotinic acetylcholine receptors, particularly the α4β2 subtype. These receptors are implicated in mood regulation and cognitive function. Studies have shown that selective modulation of these receptors can lead to antidepressant-like effects in animal models, suggesting a potential application for treating depression .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed that the modulation of nicotinic receptors can enhance neuronal survival and promote neurogenesis. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where cholinergic signaling is disrupted .
Anti-inflammatory Properties
There is evidence that derivatives of nicotinic acid can exert anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and modulating immune responses, these compounds may be useful in treating inflammatory conditions such as arthritis and other autoimmune diseases .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of nicotinic receptor ligands demonstrated that compounds with structural similarities to this compound showed significant antidepressant-like effects in forced swim tests. The results indicated improved mood and reduced despair behaviors in treated animals compared to controls, highlighting the potential for developing new antidepressants based on this scaffold .
Case Study 2: Neuroprotection in Alzheimer's Models
In a preclinical trial using transgenic mice models of Alzheimer’s disease, administration of nicotinic acid derivatives resulted in improved cognitive function and reduced amyloid plaque formation. The study concluded that targeting nicotinic receptors could be a viable strategy for neuroprotection and cognitive enhancement in Alzheimer's patients .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, which lacks the 2-methoxyethyl substitution.
2-Aminonicotinic acid: Similar structure but with an amino group instead of the 2-methoxyethyl group.
2-Methoxyethylamine: The amine used in the synthesis of 2-[(2-Methoxyethyl)amino]nicotinic acid.
Uniqueness
This compound is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and binding properties, making it a valuable compound for various applications.
Biological Activity
2-[(2-Methoxyethyl)amino]nicotinic acid is a derivative of nicotinic acid, known for its potential biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention in pharmacological research due to its unique structural features that may enhance its interaction with biological targets.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of nicotinic acid with 2-methoxyethylamine, typically utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction generally occurs in solvents such as dichloromethane at temperatures ranging from 0 to 25°C.
The biological activity of this compound is primarily attributed to its interaction with nAChRs, particularly the α4β2 subtype. This interaction can lead to various cellular responses, including:
- Receptor Activation : The compound acts as a partial agonist at α4β2-nAChRs, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cholinergic signaling pathways, thus modulating synaptic transmission .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds targeting the α4β2-nAChRs can produce antidepressant-like effects in animal models. The absence of β2 subunits in knockout mice diminishes these effects, suggesting a critical role for this receptor subtype in mediating the activity of nicotinic ligands .
- Neuroprotective Properties : The compound may confer neuroprotection by modulating calcium influx and reducing excitotoxicity in neuronal cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid exhibit antimicrobial properties against various bacterial strains, indicating potential therapeutic applications .
Study 1: Antidepressant-Like Effects
In a study assessing the antidepressant-like effects of nAChR ligands, this compound was shown to significantly reduce immobility in the forced swim test (FST), a common model for evaluating antidepressant activity. This effect was linked to enhanced signaling through the α4β2-nAChR pathway .
Study 2: Neuroprotection
Another study explored the neuroprotective effects of nicotinic acid derivatives. The results indicated that treatment with this compound led to reduced neuronal cell death in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nicotinic acid derivatives:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Nicotinic Acid | nAChR agonist | Limited antidepressant effects |
2-Aminonicotinic Acid | nAChR antagonist | Lower selectivity |
2-Methoxyethylamine | Precursor for synthesis | Not directly active |
The presence of the methoxyethyl group enhances solubility and receptor binding affinity, making this compound a more promising candidate for drug development compared to its parent compounds.
Properties
IUPAC Name |
2-(2-methoxyethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-6-5-11-8-7(9(12)13)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFDVOFWPIYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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